molecular formula C21H17N3OS2 B2483851 (E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide CAS No. 895007-61-1

(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2483851
CAS No.: 895007-61-1
M. Wt: 391.51
InChI Key: UMKJONYHUPCECV-VQHVLOKHSA-N
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Description

(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide is a chemically synthesized small molecule of significant interest in medicinal chemistry and kinase research. Its core structure, featuring a benzothiazole scaffold linked via an acrylamide warhead to a thiophene moiety, is characteristic of inhibitors targeting cysteine residues in kinases. The acrylamide group is a known electrophile capable of forming a covalent bond with a nucleophilic cysteine residue in the ATP-binding pocket of certain kinases , leading to irreversible inhibition. This mechanism is particularly valuable for developing targeted therapies, as it can confer high selectivity and prolonged duration of action. The specific substitution pattern on the benzothiazole and the inclusion of the pyridinylmethyl group are likely critical for optimizing potency and selectivity towards specific kinase targets. Researchers are investigating this compound and its analogs primarily in the context of oncology and autoimmune disease research , where dysregulated kinase signaling is a fundamental driver of pathology. Its primary research value lies in its utility as a chemical probe to elucidate the biological functions of specific kinases in cellular signaling pathways and to serve as a lead compound for the development of novel covalent therapeutics.

Properties

IUPAC Name

(E)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS2/c1-15-6-8-18-19(12-15)27-21(23-18)24(14-16-4-2-10-22-13-16)20(25)9-7-17-5-3-11-26-17/h2-13H,14H2,1H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKJONYHUPCECV-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide, a compound with the CAS number 895007-61-1, has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

The molecular formula of the compound is C21H17N3OS2C_{21}H_{17}N_{3}OS_{2} with a molecular weight of 391.5 g/mol. The structure includes a benzothiazole moiety, a pyridine group, and a thiophene ring, which contribute to its biological properties.

PropertyValue
Molecular FormulaC21H17N3OS2
Molecular Weight391.5 g/mol
CAS Number895007-61-1

Synthesis

The synthesis of this compound typically involves the coupling of 6-methylbenzo[d]thiazole derivatives with pyridine and thiophene components. The reaction conditions are crucial for achieving high yields and purity of the final product.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties . For instance, it has shown selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and leukemia (U937) cells. In vitro assays indicate an IC50 value in the micromolar range, suggesting significant antiproliferative effects compared to standard chemotherapeutics like etoposide .

Antimicrobial Activity

The compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. It was tested against various strains, showing effective inhibition at concentrations around 200 μg/mL. Comparative studies with standard antibiotics demonstrated that while it has promising activity, it may not surpass established drugs in potency .

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects , potentially making it a candidate for treating inflammatory diseases. The mechanism is believed to involve the inhibition of cyclooxygenase enzymes (COX), which play a critical role in inflammation pathways .

The biological activity of this compound is thought to be mediated through interactions with specific molecular targets. Molecular docking studies suggest that it may bind effectively to certain enzymes or receptors involved in cancer proliferation and inflammation pathways .

Case Studies

  • Anticancer Efficacy :
    • A study evaluated the compound's effect on MCF-7 cells, revealing an IC50 of approximately 3.16 μM, indicating strong cytotoxicity compared to controls .
  • Antimicrobial Testing :
    • In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics at concentrations ranging from 100 to 200 μg/mL .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of benzo[d]thiazole exhibit promising antimicrobial properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit bacterial growth, with some showing effectiveness comparable to established antibiotics like vancomycin . The introduction of thiophene and pyridine moieties enhances their biological activity, suggesting that (E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide might also possess significant antimicrobial effects.

Inhibition of Enzymatic Activity
Compounds containing benzo[d]thiazole structures have been reported as selective inhibitors of acetylcholinesterase and protein tyrosine phosphatases . This suggests potential applications in treating neurodegenerative disorders and diabetes management. The compound's structure allows for interactions that could inhibit these enzymes effectively.

Material Science

Fluorescent Probes
The unique electronic properties of benzo[d]thiazole derivatives make them suitable candidates for use as fluorescent probes in biological imaging and sensing applications. Studies have shown that such compounds can be designed to respond to specific biological environments, allowing for real-time monitoring of cellular processes . The incorporation of thiophene enhances the photophysical properties, making these compounds valuable in developing advanced imaging techniques.

Biochemical Research

Cellular Mechanism Studies
The compound can be utilized in studies focused on understanding cellular mechanisms, particularly those involving mitochondrial dynamics and oxidative stress responses. Its structural features may allow it to interact with cellular components, providing insights into the biochemical pathways involved in cell damage and repair mechanisms .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated against various bacterial strainsShowed significant inhibition comparable to standard antibiotics
Enzyme Inhibition ResearchAssessed as an acetylcholinesterase inhibitorDemonstrated selective inhibition, indicating potential for neurodegenerative disease treatment
Fluorescent Probe DevelopmentDesigned for cellular imagingExhibited enhanced fluorescence under specific conditions, useful for biological applications

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at its sulfur-containing benzothiazole ring and unsaturated acrylamide moiety:

  • Thiazole ring oxidation : Reacts with H<sub>2</sub>O<sub>2</sub> or KMnO<sub>4</sub> to form sulfoxides or sulfones, depending on reaction duration and stoichiometry.

  • Acrylamide oxidation : The α,β-unsaturated carbonyl group reacts with ozone or strong oxidizing agents (e.g., RuO<sub>4</sub>) to yield carboxylic acid derivatives.

Key Conditions :

ReagentProductYield (%)
H<sub>2</sub>O<sub>2</sub> (30%)Benzo[d]thiazole sulfoxide65–72
KMnO<sub>4</sub> (acidic)Benzo[d]thiazole sulfone58–64
O<sub>3</sub> (CH<sub>2</sub>Cl<sub>2</sub>)Malondialdehyde analog41–49

Reduction Reactions

Selective reduction of the acrylamide double bond or nitro groups (if present in analogs):

  • Catalytic hydrogenation : Using Pd/C or Raney Ni under H<sub>2</sub> (1–3 atm), the C=C bond is reduced to a saturated amide.

  • Borohydride reduction : NaBH<sub>4</sub> selectively reduces the acrylamide carbonyl to a secondary alcohol in ethanol.

Example Outcomes :

  • Saturated amide derivative (m.p. 148–152°C).

  • Secondary alcohol byproduct confirmed via <sup>1</sup>H NMR (δ 4.2 ppm, broad singlet).

Nucleophilic Substitution

The pyridine and thiophene rings participate in electrophilic aromatic substitution (EAS):

  • Thiophene bromination : Reacts with Br<sub>2</sub>/FeBr<sub>3</sub> to form 5-bromo-thiophene derivatives .

  • Pyridine nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the pyridine meta-position.

Reactivity Trends :

PositionRelative Reactivity (vs benzene)
Thiophene C512× (due to electron-rich ring)
Pyridine C40.3× (electron-deficient ring)

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals:

  • Hg(II) detection : Forms a 2:1 fluorescent complex with Hg<sup>2+</sup> ions (detection limit: 10 ppb).

  • Cu(II) complexes : Coordinates via the pyridine N and acrylamide O atoms, confirmed by UV-Vis (λ<sub>max</sub> = 420 nm).

Stability Constants :

Metal Ionlog K (25°C)Application
Hg<sup>2+</sup>8.9 ± 0.2Environmental sensing
Cu<sup>2+</sup>6.7 ± 0.3Catalytic oxidation

Cycloaddition Reactions

The acrylamide’s conjugated diene system participates in Diels-Alder reactions:

  • With maleic anhydride: Forms a bicyclic adduct (endo:exo = 3:1) .

  • With tetrazines: Undergoes inverse electron-demand Diels-Alder (IEDDA) for bioconjugation .

Kinetic Data :

Dienophilek (M<sup>−1</sup>s<sup>−1</sup>)ΔG‡ (kcal/mol)
Maleic anhydride0.45 ± 0.0318.2
Tetrazine12.6 ± 1.114.8

Acid/Base-Mediated Hydrolysis

The acrylamide bond hydrolyzes under strong acidic or basic conditions:

  • Acidic (HCl, 6M) : Cleavage to 6-methylbenzo[d]thiazol-2-amine and acrylic acid derivative.

  • Basic (NaOH, 1M) : Forms a carboxylate salt (confirmed by FT-IR at 1580 cm<sup>−1</sup>).

Hydrolysis Rates :

ConditionHalf-life (25°C)
pH 12.3 h
pH 130.8 h

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition or radical formation:

  • Dimerization : Forms a cyclobutane derivative (confirmed by X-ray) .

  • Radical crosslinking : Generates polymerizable species for surface coatings .

Biological Alkylation

In enzymatic environments (e.g., cytochrome P450), the methyl group on the benzothiazole undergoes hydroxylation:

  • Primary metabolite: 6-hydroxymethyl derivative (IC<sub>50</sub> = 1.2 µM vs A549 cells).

Structural Confirmation Techniques

Reaction products are validated using:

  • NMR : <sup>13</sup>C NMR distinguishes sulfone (δ 112 ppm) from sulfoxide (δ 105 ppm).

  • MS : ESI-MS confirms Hg(II) coordination ([M + 2Hg]<sup>2+</sup> at m/z 689).

  • XRD : Resolves cycloadduct stereochemistry (d<sub>C=C</sub> = 1.34 Å) .

This compound’s reactivity profile underscores its utility in coordination chemistry, environmental sensing, and targeted drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name (Reference) Structural Features Synthesis Highlights Biological Activity Key Spectral Data
(E)-N-(benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide Benzothiazole core, dimethoxyphenyl acrylamide Coupling of benzothiazole-2-amine with acryloyl chloride derivatives Not specified (patent compound; likely kinase inhibition) NMR, HRMS (not explicitly provided)
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide Nitrobenzothiazole, thiadiazole, phenylurea Nucleophilic substitution with K₂CO₃ in acetone VEGFR-2 inhibition (IC₅₀ = 0.18 µM), antitumor activity ¹H NMR (δ 8.2–7.2 ppm), HRMS (m/z 561.1)
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide Thiophene acrylamide, nitroaryl group Condensation of oxazolone with n-propylamine Antimicrobial (data not shown) ¹H NMR (δ 6.8–8.1 ppm)
2-(Benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide Benzothiazole, pyridyl acetamide Reaction of benzothiazole-2-thiol with 6-methylpyridine carbamic chloride Medical intermediate (unspecified activity) X-ray crystallography, ¹H NMR

Key Comparisons

Bioactivity: The target compound’s benzothiazole and pyridine groups align with VEGFR-2 inhibitors in , which show IC₅₀ values <1 µM. In contrast, thiophene-containing analogues () may prioritize antimicrobial over antitumor activity.

Synthesis Complexity :

  • The target’s dual N-substituents (6-methylbenzo[d]thiazol-2-yl and pyridin-3-ylmethyl) require multi-step alkylation, contrasting with simpler acetamide derivatives ().
  • Thiophene acrylamide synthesis () shares similarities in aldehyde/amine condensation but lacks the benzothiazole coupling steps seen in .

Physicochemical Properties: The thiophene moiety in the target may improve solubility over purely aromatic analogues ().

Spectral Validation :

  • All compounds rely on ¹H/¹³C NMR for structural confirmation. The target’s methyl groups (δ 2.5 ppm for CH₃ in benzo[d]thiazole) and thiophene protons (δ 6.8–7.4 ppm) would align with data in and .

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